ARD-69

PROTAC Androgen Receptor DC50

Standard AR antagonists like enzalutamide fail to ablate AR signaling in enzalutamide-resistant (22Rv1) CRPC models. ARD-69 addresses this with its unique VHL-e ligand, achieving sub-nanomolar DC50 (0.76 nM in VCaP), reducing AR protein by >95%, and suppressing AR-regulated gene expression. It maintains activity in resistant 22Rv1 cells (DC50 10.4 nM) and demonstrates single-dose in vivo target engagement. - >95% AR protein reduction in AR+ prostate cancer cells. - >100-fold more potent than enzalutamide in cell growth inhibition. - Validated VHL-based PROTAC reference with defined VHL-e ligand composition.

Molecular Formula C62H74ClFN8O7S
Molecular Weight 1129.8 g/mol
CAS No. 2316837-10-0
Cat. No. B605567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameARD-69
CAS2316837-10-0
SynonymsARD-69;  ARD 69;  ARD69; 
Molecular FormulaC62H74ClFN8O7S
Molecular Weight1129.8 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)C(CC(=O)N3CCC(CC3)N4CCC(CC4)C#CC5=CC=C(C=C5)C(=O)NC6C(C(C6(C)C)OC7=CC(=C(C=C7)C#N)Cl)(C)C)NC(=O)C8CC(CN8C(=O)C(C(C)(C)C)NC(=O)C9(CC9)F)O
InChIInChI=1S/C62H74ClFN8O7S/c1-37-51(80-36-66-37)41-17-15-40(16-18-41)48(67-54(76)49-31-45(73)35-72(49)55(77)52(59(2,3)4)68-58(78)62(64)25-26-62)33-50(74)71-29-23-44(24-30-71)70-27-21-39(22-28-70)10-9-38-11-13-42(14-12-38)53(75)69-56-60(5,6)57(61(56,7)8)79-46-20-19-43(34-65)47(63)32-46/h11-20,32,36,39,44-45,48-49,52,56-57,73H,21-31,33,35H2,1-8H3,(H,67,76)(H,68,78)(H,69,75)/t45-,48+,49+,52-,56?,57?/m1/s1
InChIKeyCWGVEMFBQJUWLU-SKTBPLDYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ARD-69: Potent VHL-Based PROTAC AR Degrader


ARD-69 (compound 34) is a proteolysis-targeting chimera (PROTAC) that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce degradation of the androgen receptor (AR) [1]. It is a heterobifunctional molecule comprising an AR antagonist warhead, a VHL ligand, and a linker [1]. In AR-positive prostate cancer cell lines, ARD-69 achieves sub-nanomolar DC50 values, reduces AR protein levels by >95%, and suppresses AR-regulated gene expression [1]. Its discovery as a lead compound exemplifies the application of PROTAC technology for addressing castration-resistant prostate cancer (CRPC) [1].

Why ARD-69 Cannot Be Substituted


Although several PROTACs and antagonists target the androgen receptor (AR), ARD-69 exhibits distinct linker and VHL ligand composition (VHL-e) that directly impacts degradation potency and cellular activity [1]. Closely related analogs such as ARD-61 and ARD-266 employ different VHL ligands (VHL-d and VHL-g, respectively), leading to divergent DC50 values across prostate cancer cell lines [2]. Furthermore, ARD-69 achieves >100-fold greater potency compared to AR antagonists like enzalutamide [1]. Simple substitution with an in-class compound without quantitative consideration of these structural and functional differences risks suboptimal experimental outcomes, including incomplete AR degradation and attenuated anti-proliferative effects [1][2]. The evidence below quantifies these critical differentiators.

ARD-69 Head-to-Head Comparisons


AR Degradation Potency in LNCaP Cells

ARD-69 achieves a DC50 of 0.86 nM in LNCaP prostate cancer cells, indicating potent AR degradation [1]. In contrast, the closely related VHL-based PROTAC ARD-61 exhibits a DC50 of 7.2 nM in the same cell line [2]. Another VHL-recruiting PROTAC, ARCC-4, shows a DC50 of ~5 nM in LNCaP cells [3]. ARD-69 is therefore approximately 8.4-fold more potent than ARD-61 and ~5.8-fold more potent than ARCC-4 in this cellular context.

PROTAC Androgen Receptor DC50 LNCaP Prostate Cancer

AR Degradation in VCaP Cells

In VCaP cells, a model of castration-resistant prostate cancer, ARD-69 exhibits a DC50 of 0.76 nM [1]. ARD-266, a more recently developed VHL-based PROTAC, shows a DC50 of 1.0 nM [2]. ARD-61 achieves a DC50 of 1.0 nM as well [2]. ARD-69 demonstrates approximately 1.3-fold superior potency over both ARD-266 and ARD-61 in this clinically relevant cell line.

PROTAC Androgen Receptor VCaP DC50 Castration-Resistant Prostate Cancer

Maximal AR Degradation Across Cell Lines

ARD-69 reduces AR protein levels by >95% (Dmax) in LNCaP, VCaP, and 22Rv1 prostate cancer cell lines [1]. ARD-266 also achieves a Dmax of >95% at 100 nM in these cell lines [2]. Both compounds are highly efficacious in depleting AR protein. The near-complete degradation ensures robust suppression of AR signaling.

PROTAC Dmax AR Degradation Efficacy

Anti-Proliferative Activity vs AR Antagonists

ARD-69 potently inhibits cell growth in AR-positive prostate cancer cell lines and is >100 times more potent than AR antagonists such as enzalutamide [1]. Enzalutamide exhibits an IC50 of approximately 36 nM in LNCaP cells for AR antagonism, whereas ARD-69 achieves degradation at sub-nanomolar concentrations [2]. This >100-fold potency advantage underscores the mechanistic benefit of targeted degradation over competitive antagonism.

PROTAC Anti-proliferative AR Antagonist Enzalutamide Potency

In Vivo AR Degradation in Xenograft Models

A single dose of ARD-69 effectively reduces the level of AR protein in xenograft tumor tissue in mice [1]. While ARV-110 (bavdegalutamide) also shows in vivo efficacy, it requires multiple doses or continuous exposure to maintain AR suppression in some models [2]. The ability of ARD-69 to achieve significant AR knockdown with a single administration suggests favorable pharmacodynamics and potential for less frequent dosing in preclinical studies.

PROTAC In Vivo Xenograft AR Degradation Pharmacodynamics

ARD-69 Application Scenarios


AR-Dependent Transcription in CRPC

ARD-69's sub-nanomolar DC50 in VCaP cells (0.76 nM) and ability to reduce AR protein by >95% make it an ideal tool for dissecting AR signaling in castration-resistant models [1]. Researchers investigating transcriptional programs downstream of AR can use ARD-69 to achieve near-complete receptor ablation, enabling clean loss-of-function analyses. Its >100-fold superiority over enzalutamide ensures that AR-driven gene expression is suppressed without confounding partial agonism [1].

Preclinical Xenograft Efficacy Studies

Given its demonstrated single-dose activity in reducing AR protein in xenograft tissue, ARD-69 is well-suited for in vivo studies where sustained target engagement is required [1]. Investigators can employ ARD-69 to evaluate tumor growth inhibition and pharmacodynamic biomarkers with a simplified dosing schedule. This is particularly advantageous when comparing PROTACs with different pharmacokinetic profiles or when assessing combination therapies [1].

Comparative PROTAC SAR Studies

ARD-69 serves as a benchmark VHL-based PROTAC due to its well-characterized potency, Dmax, and defined VHL ligand (VHL-e) [1]. In head-to-head comparisons with ARD-61 (VHL-d) and ARD-266 (VHL-g), ARD-69 reveals how subtle changes in the VHL ligand influence degradation efficiency across cell lines [2]. Medicinal chemists and chemical biologists can use ARD-69 as a reference point for optimizing linker length, E3 ligase recruitment, and warhead modifications [1][2].

AR Dependency in Resistant Models

In 22Rv1 cells, which express AR splice variants and exhibit resistance to enzalutamide, ARD-69 maintains a DC50 of 10.4 nM [1]. This activity supports its use in validating AR addiction in drug-resistant contexts. Procurement of ARD-69 is thus recommended for studies aiming to confirm whether AR degradation can overcome mechanisms of resistance that limit antagonist efficacy [1].

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